![molecular formula C16H16N2O3S B5701485 4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, commonly known as DMSQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMSQ belongs to the class of quinoxaline derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Mecanismo De Acción
The exact mechanism of action of DMSQ is not fully understood. However, it has been reported to act as a potent inhibitor of topoisomerase II, an enzyme that plays a key role in DNA replication and transcription. By inhibiting topoisomerase II, DMSQ can prevent the proliferation of cancer cells and reduce inflammation. DMSQ has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
DMSQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. DMSQ has also been shown to inhibit the expression of various genes involved in cell proliferation and survival. In addition, DMSQ has been reported to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMSQ in lab experiments is its potent antitumor and anti-inflammatory effects. DMSQ has been shown to exhibit activity against a wide range of cancer cell lines and can be used to study the mechanisms of cancer cell growth and proliferation. In addition, DMSQ can be used to study the role of topoisomerase II and protein kinase C in various cellular processes. However, one of the main limitations of using DMSQ in lab experiments is its potential toxicity. DMSQ has been reported to exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of DMSQ. One possible direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. DMSQ has been shown to exhibit potent activity against cancer cell lines and can be further studied for its potential use in cancer therapy. In addition, DMSQ can be studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another future direction is to investigate the structure-activity relationship of DMSQ and its derivatives. By synthesizing and studying various derivatives of DMSQ, it may be possible to identify compounds with improved potency and selectivity. Finally, DMSQ can be studied for its potential use in combination therapies with other anticancer or anti-inflammatory agents.
Métodos De Síntesis
DMSQ can be synthesized through a multi-step process involving the reaction of 2,5-dimethylaniline with p-toluenesulfonyl chloride, followed by cyclization with glyoxylic acid. The resulting product is then reduced with sodium borohydride to yield DMSQ in high yield and purity. The synthesis of DMSQ has been optimized to produce large quantities of the compound for scientific research purposes.
Aplicaciones Científicas De Investigación
DMSQ has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. DMSQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, DMSQ has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-7-8-12(2)15(9-11)22(20,21)18-10-16(19)17-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUOAVWWKMTTJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

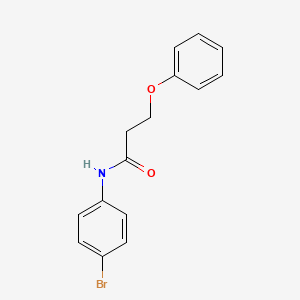
![(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5701411.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5701414.png)
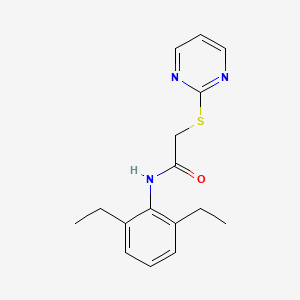
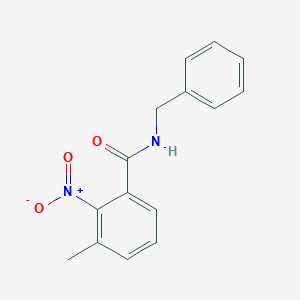
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)
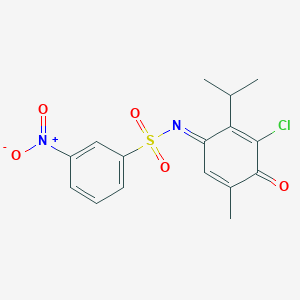
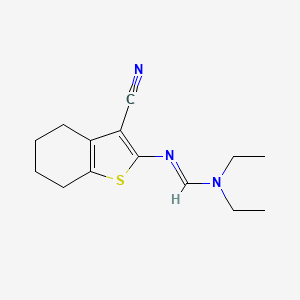
![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)
![ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5701474.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)